[3-Fluoro-2-methoxy-4-(trifluoromethyl)phenyl]methanol
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Overview
Description
[3-Fluoro-2-methoxy-4-(trifluoromethyl)phenyl]methanol: is an organic compound belonging to the class of trifluoromethylbenzenes. This compound is characterized by the presence of a trifluoromethyl group (-CF3), a methoxy group (-OCH3), and a fluorine atom attached to a benzene ring. The molecular formula is C8H6F4O, and it has a molecular weight of 194.13 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst.
Friedel-Crafts Acylation: This method involves the acylation of an aromatic ring using an acyl chloride and a Lewis acid catalyst, such as aluminum chloride.
Industrial Production Methods: the Suzuki-Miyaura coupling and Friedel-Crafts acylation are commonly used in industrial settings due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3
Reduction: LiAlH4, NaBH4
Substitution: HNO3, H2SO4, Cl2, Br2
Major Products:
Oxidation: Ketones, aldehydes
Reduction: Alcohols, alkanes
Substitution: Nitro, sulfonyl, and halogenated derivatives
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound is used as an intermediate in the synthesis of various complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biological Studies: The compound is used in biological studies to investigate the effects of trifluoromethyl and methoxy groups on biological activity.
Medicine:
Drug Development: The compound is explored for its potential use in drug development due to its unique chemical properties and biological activity.
Industry:
Mechanism of Action
The mechanism of action of [3-Fluoro-2-methoxy-4-(trifluoromethyl)phenyl]methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group (-CF3) is known to enhance the compound’s lipophilicity and metabolic stability, which can improve its binding affinity to target proteins . The methoxy group (-OCH3) can participate in hydrogen bonding interactions, further stabilizing the compound’s interaction with its target .
Comparison with Similar Compounds
4-(Trifluoromethyl)phenol: This compound also contains a trifluoromethyl group and a hydroxyl group attached to a benzene ring.
2-(4-Fluoro-3-(trifluoromethyl)phenyl)ethanol: This compound contains a trifluoromethyl group, a fluorine atom, and an ethanol group attached to a benzene ring.
Uniqueness: [3-Fluoro-2-methoxy-4-(trifluoromethyl)phenyl]methanol is unique due to the presence of both a methoxy group and a trifluoromethyl group on the benzene ring. This combination of functional groups imparts unique chemical and biological properties to the compound, making it valuable for various applications in chemistry, biology, medicine, and industry .
Properties
Molecular Formula |
C9H8F4O2 |
---|---|
Molecular Weight |
224.15 g/mol |
IUPAC Name |
[3-fluoro-2-methoxy-4-(trifluoromethyl)phenyl]methanol |
InChI |
InChI=1S/C9H8F4O2/c1-15-8-5(4-14)2-3-6(7(8)10)9(11,12)13/h2-3,14H,4H2,1H3 |
InChI Key |
WJMHMUHTWCCOER-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1F)C(F)(F)F)CO |
Origin of Product |
United States |
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